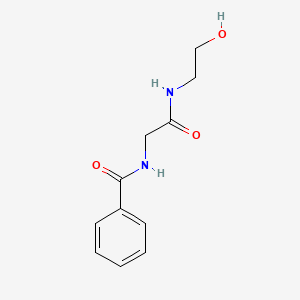

(R)-3-((((9H-芴-9-基)甲氧羰基)氨基)-3-(吡啶-3-基)丙酸

描述

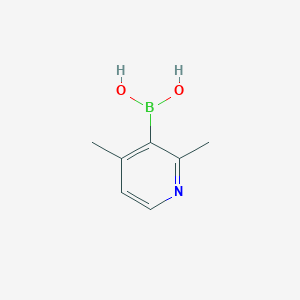

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, also known as R-3-FMPPA, is a small molecule that is widely used in the scientific research community. R-3-FMPPA has been used in a variety of applications, including drug design, protein synthesis, and enzyme inhibition. It has been studied extensively in the laboratory, and its properties and mechanisms of action have been elucidated.

科学研究应用

酶活化表面活性剂用于分散碳纳米管

研究人员使用 N-芴-9-甲氧羰基保护的氨基酸作为碳纳米管的表面活性剂。这些表面活性剂转化为酶激活的表面活性剂,以在恒定和生理条件下产生均质的水性纳米管分散液 (Cousins 等,2009)。

合成中羟基的保护

Fmoc 基团用于在合成过程中保护羟基,尤其是在存在各种酸和碱不稳定保护基团的情况下。它可以方便地去除,而其他碱不稳定保护基团保持不变 (Gioeli & Chattopadhyaya, 1982)。

糖氨基酸低聚物的合成

源自α-O-甲氧基-和 2,3-脱氢神经氨酸的 N-芴-9-甲氧羰基保护的糖氨基酸用于高效合成长度不同的低聚物。此过程涉及固相合成 (Gregar & Gervay-Hague, 2004)。

光物理表征和生物成像

研究了一种水溶性芴衍生物的光物理性质和双光子吸收效率。该衍生物用于整合素靶向和生物成像,尤其是在细胞成像方面 (Morales 等,2010)。

涉及脱羧的化学合成

在化学合成领域,该化合物参与 Rh(III) 催化的脱羧偶联过程。此类反应中的羧酸成分充当无痕活化基团,提高区域选择性 (Neely & Rovis, 2014)。

芳香酰胺中邻位 C-H 键的羰基化

该化合物在羰基化反应中发挥作用,特别是在芳香酰胺的邻位 C-H 键中。此类反应对于将官能团引入复杂有机分子至关重要 (Inoue 等,2009)。

肽合成中的保护基团

它被用作肽中酰胺键的可逆保护基团,有助于合成具有困难序列的肽,并抑制合成过程中的链间缔合 (Johnson 等,1993)。

电化学行为研究

该化合物的衍生物的电化学行为在质子介质中得到研究,这对于理解各种化学环境中的氧化还原反应非常重要 (David 等,1995)。

作用机制

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that it may interact with various proteins or enzymes depending on the specific peptide being synthesized.

Mode of Action

Fmoc-®-3-Amino-3-(3-pyridyl)-propionic acid is a building block used in Fmoc solid-phase peptide synthesis . The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, allowing for the precise assembly of peptide chains .

Biochemical Pathways

The specific biochemical pathways affected by Fmoc-®-3-Amino-3-(3-pyridyl)-propionic acid would depend on the peptide in which it is incorporated. As a building block in peptide synthesis, this compound could potentially be involved in a wide range of biochemical pathways .

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability would likely be determined by the properties of the final peptide product .

Result of Action

The molecular and cellular effects of Fmoc-®-3-Amino-3-(3-pyridyl)-propionic acid would be determined by the specific peptide in which it is incorporated. Peptides can have a wide range of biological activities, from acting as hormones or neurotransmitters to serving as antibiotics or antiviral agents .

Action Environment

The action, efficacy, and stability of Fmoc-®-3-Amino-3-(3-pyridyl)-propionic acid would be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect both the peptide synthesis process and the activity of the final peptide product .

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXATJNDHWFETN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375917 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

511272-43-8 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B1597745.png)

![2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597758.png)

![Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate](/img/structure/B1597759.png)

![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)